molecular formula C21H20N2OS B2770058 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 95003-26-2

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2770058
CAS No.: 95003-26-2
M. Wt: 348.46
InChI Key: MYSZXLKPBZANPW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS Number 95003-26-2) is a sophisticated hexahydroquinazoline-thione derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a partially saturated quinazoline core, a 4-thione group, and distinct methoxyphenyl and phenyl substituents, making it a valuable scaffold for probing biological mechanisms. Quinazoline derivatives are extensively investigated for their potent antitumor properties, with studies showing similar compounds exhibiting activity against a range of human cancer cell lines, including liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancers . The research value of this chemical series extends to the inhibition of key enzymatic targets involved in oncogenesis. Related analogs have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B), which are implicated in both inflammation and tumor progression . Furthermore, the quinazoline core is a recognized privileged structure in drug discovery, also being explored as a novel scaffold for developing non-covalent inhibitors of viral proteases, highlighting its versatility . The mechanism of action for such compounds often involves the modulation of critical cellular signaling pathways. Research indicates that hexahydroquinazoline derivatives can act as antimitotics by inhibiting motor proteins like the kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis without the neurotoxic side effects associated with traditional tubulin-targeting agents . The broad-spectrum biological activities of quinazoline compounds, including anticancer, anti-inflammatory, and antiviral effects, make this particular derivative a high-value chemical tool for lead optimization and structure-activity relationship (SAR) studies . This product is supplied for non-human research applications and is strictly intended for laboratory use. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound with specified pack sizes and purity from specialized suppliers .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-24-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(25)22-20(23)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZXLKPBZANPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives with electron-withdrawing groups show enhanced antimicrobial activity compared to those with electron-donating groups. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties
The compound has shown potential as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have reported that certain derivatives inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Table 1 summarizes the anticancer activity of different derivatives:

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF-712.5
Derivative BHeLa15.0
Derivative CA54910.0

Agricultural Applications

Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties. Research indicates that certain formulations can effectively control pests and pathogens in crops. These compounds may act as inhibitors of key enzymes in pest metabolism or disrupt hormonal signaling pathways essential for pest development .

Herbicidal Activity
Additionally, some derivatives have shown herbicidal activity by inhibiting plant growth or disrupting photosynthesis in target weeds. The selectivity and efficacy of these compounds make them candidates for developing environmentally friendly herbicides .

Materials Science

Polymer Chemistry
In materials science, the unique structure of this compound has been utilized to synthesize novel polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composites due to their improved durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of quinazoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of a synthesized derivative against breast cancer cells (MCF-7). The derivative was found to induce apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

1-(2-(2-Hydroxyethoxy)ethyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS: 685551-24-0)

This analogue replaces the 4-methoxyphenyl group with a 2-(2-hydroxyethoxy)ethyl substituent. However, steric bulk may reduce membrane permeability .

1-(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

A close derivative substitutes the phenyl group at position 2 with a 3-nitrophenyl moiety. The nitro group (-NO₂) is strongly electron-withdrawing, which may alter electronic distribution in the quinazoline ring, affecting reactivity or binding to biological targets .

Chalcone Derivatives with Structural or Functional Overlaps

Chalcones (α,β-unsaturated ketones) share aromatic substitution patterns relevant to the target compound. Key findings include:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substitutions at para positions (e.g., in chalcones like (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) correlate with reduced inhibitory potency (IC₅₀: 13.82 μM) compared to halogenated analogues (IC₅₀: 4.35–70.79 μM) .
  • Antioxidant Activity : Methoxy-substituted chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit strong antioxidant effects in PC12 cells, suggesting that the 4-methoxyphenyl group may enhance radical-scavenging activity .

Benzoxathiins and Benzoxazine Derivatives

Compounds like 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine and 4-methyl-4H-benzo[1,4]oxazine-3-thione highlight the role of sulfur-containing heterocycles:

  • Electrophilic Reactivity : The thione moiety in benzoxathiins participates in nucleophilic reactions, suggesting similar reactivity in the target compound’s -C=S group .

Pharmacologically Active Analogues

Apixaban (CAS: 503612-47-3), a tetrahydro-1H-pyrazolo[3,4-c]pyridine derivative, shares the 4-methoxyphenyl substituent but diverges in core structure and function (anticoagulant activity). This underscores the critical role of the hexahydroquinazoline scaffold in defining the target compound’s unique properties .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Positions) Key Properties/Observations Reference
Target Compound Hexahydroquinazoline 1: 4-Methoxyphenyl; 2: Phenyl; 4: Thione Research chemical; no explicit activity
1-(2-(2-Hydroxyethoxy)ethyl)-2-phenyl analogue Hexahydroquinazoline 1: 2-(2-Hydroxyethoxy)ethyl; 4: Thione Enhanced polarity; reduced permeability
Apixaban Tetrahydro-1H-pyrazolo[3,4-c]pyridine 1: 4-Methoxyphenyl Anticoagulant; targets Factor Xa
Chalcone 2h α,β-Unsaturated ketone A-ring: 4-Cl, 2-OH, 5-I; B-ring: 4-OMe IC₅₀: 13.82 μM (anti-inflammatory)
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzoxazine 3: Thione; 4: Methyl Synthesized via P₂S₅; electrophilic reactivity

Biological Activity

1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 29144-31-8

Antimicrobial Activity

Research has demonstrated that derivatives of hexahydroquinazoline compounds exhibit notable antimicrobial properties. A study indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups. Specifically, derivatives such as this compound showed effective inhibition against various bacterial strains (Table 1) .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus18
Control (Standard Antibiotic)E. coli25
Control (Standard Antibiotic)S. aureus22

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress .

Neuroprotective Effects

Recent findings suggest that hexahydroquinazoline derivatives may possess neuroprotective properties. Research indicates that they can inhibit neuroinflammation and reduce oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Oxidative Stress Modulation : It enhances the antioxidant defense system in cells while reducing free radical formation.
  • Signal Transduction Pathways : The compound interacts with various signaling pathways that regulate cell survival and apoptosis.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased proliferation markers and increased apoptotic cells in treated tissues .

Q & A

Q. What are the key steps in synthesizing 1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione?

The synthesis typically involves cyclocondensation of precursors (e.g., thiourea derivatives with ketones or aldehydes) under reflux conditions. Multi-step protocols may include:

  • Formation of the quinazoline core via acid-catalyzed cyclization.
  • Thionation using phosphorus pentasulfide (P₂S₅) to introduce the C=S moiety .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. How is the molecular structure confirmed post-synthesis?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirms the C=S stretch (ν ~1200–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Q. What solvents and conditions optimize solubility for biological assays?

The compound exhibits limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions. For in vitro assays, dilute in buffered saline (pH 7.4) with <1% DMSO to avoid cytotoxicity .

Q. What preliminary biological activities have been reported?

Early studies suggest kinase inhibition (e.g., Glycogen Synthase Kinase-3β) and antiproliferative effects in cancer cell lines. Screen using MTT assays and enzyme-linked immunosorbent assays (ELISAs) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be improved during thionation?

  • Temperature Control : Maintain 80–100°C during P₂S₅ treatment to prevent decomposition .
  • Solvent Selection : Use anhydrous toluene or xylene to minimize side reactions .
  • Stoichiometry : Optimize P₂S₅ ratio (1.2–1.5 equivalents) relative to the quinazoline precursor .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .
  • Molecular Docking : Simulates binding to targets (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the C=S group and catalytic lysine residues .

Q. How to address discrepancies in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Impurity Profiling : Use HPLC-MS to verify compound purity (>95%) .
  • Metabolic Stability : Test hepatic microsomal stability to rule out rapid degradation .

Q. What advanced techniques resolve polymorphism in crystallography?

  • Single-Crystal X-ray Diffraction : Determines precise bond lengths/angles and confirms the thione tautomer over thiol forms .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···H contacts) influencing crystal packing .

Q. How to design derivatives for enhanced pharmacokinetics?

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethyl or halogens to improve metabolic stability .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance oral bioavailability .

Q. What are the challenges in scaling up synthesis?

  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for industrial-scale production .
  • Byproduct Management : Monitor thiourea intermediates via TLC and optimize quenching steps to remove excess P₂S₅ .

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